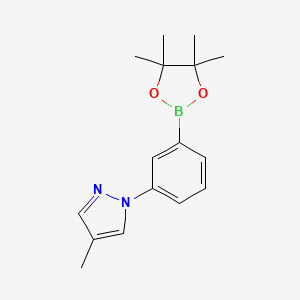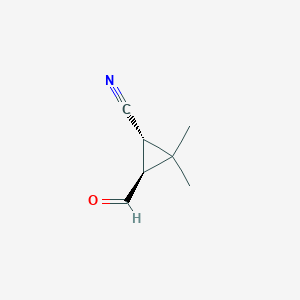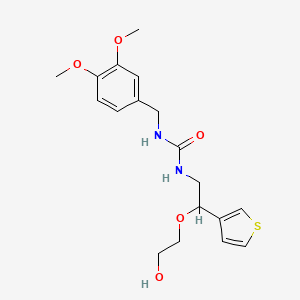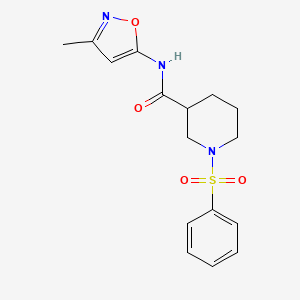
4-Bromo-5-chloro-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-2-hydroxybenzaldehyde is a chemical compound with the CAS Number: 886504-56-9 . It has a molecular weight of 235.46 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds like 4-Bromo-2-hydroxybenzaldehyde are used in the synthesis of γ-secretase modulator BIIB042 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structural Characterization
4-Bromo-5-chloro-2-hydroxybenzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, it played a key role in the synthesis of hydrazone compounds and their structural characterization by X-ray crystallography, revealing the formation of dimers through hydrogen bonds and providing insights into molecular interactions (Wang, You, & Wang, 2011). Additionally, it was used in the preparation of N-Piperidine benzamides CCR5 antagonists, which exhibited certain bioactivities, highlighting its potential in pharmaceutical research (Cheng, 2015).
2. Environmental Impact and Transformations
Research has also focused on the environmental transformations of halogenated aromatic aldehydes, including derivatives like this compound. Studies on anaerobic bacteria demonstrated the ability of these organisms to oxidize and reduce various halogenated aromatic aldehydes, forming carboxylic acids and other compounds, which is significant for understanding environmental degradation processes (Neilson, Allard, Hynning, & Remberger, 1988).
3. Applications in Green Chemistry
In green chemistry, this compound has been synthesized through solvent-free mechanochemical methods, showcasing an eco-friendly approach to chemical synthesis. The synthesized compound demonstrated urease inhibitory activity, suggesting its potential application in medicine and agriculture (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
4. Liquid Crystal Research
This compound has been used in the synthesis of liquid crystal molecules. These molecules exhibited nematic phase behavior, contributing to the understanding of the structure-property relationship in liquid crystalline compounds (Jamain, Omar, & Khairuddean, 2020).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been employed for the preconcentration and detection of trace amounts of copper(II) ions in water samples, demonstrating its utility in environmental monitoring (Fathi & Yaftian, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile, competing with oxygen. The reaction with oxygen forms a hemiketal, which is reversible, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Pharmacokinetics
Its molecular weight of 23546 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
The formation of oximes and hydrazones from aldehydes is a well-known reaction in organic chemistry, which can lead to significant changes in the chemical properties of the molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-hydroxybenzaldehyde. For instance, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.
Análisis Bioquímico
Biochemical Properties
It is known that brominated and chlorinated compounds often participate in halogen bonding, which can influence the interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that halogenated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated compounds can interact with biomolecules through halogen bonding, which can lead to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
It is known that halogenated compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
Halogenated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Halogenated compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Halogenated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
4-bromo-5-chloro-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQYMROGJFPZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)

![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)

![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)


![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)
![N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2949407.png)

